molecular formula C16H24N4O2S B11984200 7-allyl-8-(hexylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-allyl-8-(hexylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11984200
M. Wt: 336.5 g/mol
InChI Key: WRFPLHFKDFANEG-UHFFFAOYSA-N
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Description

7-allyl-8-(hexylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes an allyl group at the 7th position, a hexylthio group at the 8th position, and two methyl groups at the 1st and 3rd positions of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-allyl-8-(hexylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps One common method starts with the alkylation of 1,3-dimethylxanthine with allyl bromide to introduce the allyl group at the 7th position

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-allyl-8-(hexylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The allyl and hexylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, thiols, and amines are used for substitution reactions under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

7-allyl-8-(hexylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating immune responses and its anti-tumor properties.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-allyl-8-(hexylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist for certain receptors, leading to the activation of signaling pathways that modulate immune responses. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-allyl-8-(hexylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H24N4O2S

Molecular Weight

336.5 g/mol

IUPAC Name

8-hexylsulfanyl-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C16H24N4O2S/c1-5-7-8-9-11-23-15-17-13-12(20(15)10-6-2)14(21)19(4)16(22)18(13)3/h6H,2,5,7-11H2,1,3-4H3

InChI Key

WRFPLHFKDFANEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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